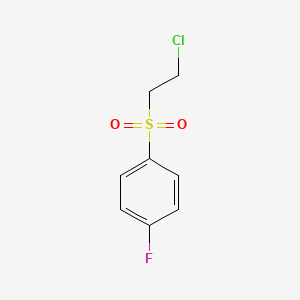

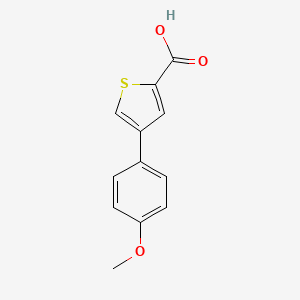

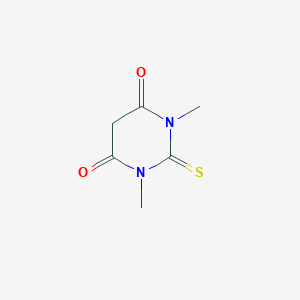

![molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8](/img/structure/B1349443.png)

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Vue d'ensemble

Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .Applications De Recherche Scientifique

Antitumor Activity

- Synthesis and Antitumor Activity of Piperazine-Based Compounds : Studies have demonstrated the synthesis of piperazine derivatives, including compounds similar to the one of interest, showing potential antitumor activities. These compounds are evaluated for their effect on tumor DNA methylation processes, indicating their possible role in cancer therapy through epigenetic modulation (Hakobyan et al., 2020). Additionally, other research has focused on synthesizing triazine derivatives with piperazine moieties, which have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antimicrobial Activities

- New Triazole Derivatives with Antimicrobial Activities : The synthesis of novel triazole derivatives incorporating piperazine groups has been explored, with some compounds exhibiting good to moderate antimicrobial activities against various microorganisms. This research suggests the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Modulation

- Allosteric Enhancers of the A1 Adenosine Receptor : Research into piperazine derivatives has also extended to their potential as allosteric enhancers for the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing their activity. This highlights the versatility of piperazine-based compounds in modulating receptor functions, which could be beneficial in treating various neurological and cardiovascular disorders (Romagnoli et al., 2008).

Propriétés

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYAZKZDQWCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359080 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine | |

CAS RN |

701220-40-8 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.